molecular formula C14H10ClN3O2 B13552246 4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one CAS No. 571919-12-5

4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one

Cat. No.: B13552246
CAS No.: 571919-12-5
M. Wt: 287.70 g/mol
InChI Key: ORDQLBPVTDBSTI-UHFFFAOYSA-N
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Description

4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one is a heterocyclic compound that features a quinoxaline core fused with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one typically involves the reaction of 6-chloropyridine-3-carbonyl chloride with 1,3-dihydroquinoxalin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are designed to be efficient and cost-effective. The process involves the use of readily available starting materials and catalysts to ensure high yields and purity. The reaction conditions are optimized to minimize by-products and waste, making the process environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the quinoxaline core .

Major Products

The major products formed from these reactions include various substituted quinoxalines and pyridines, which can be further functionalized for specific applications .

Scientific Research Applications

4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways, which are crucial for its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-Chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one is unique due to its specific combination of a quinoxaline core and a chloropyridine ring. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

571919-12-5

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

4-(6-chloropyridine-3-carbonyl)-1,3-dihydroquinoxalin-2-one

InChI

InChI=1S/C14H10ClN3O2/c15-12-6-5-9(7-16-12)14(20)18-8-13(19)17-10-3-1-2-4-11(10)18/h1-7H,8H2,(H,17,19)

InChI Key

ORDQLBPVTDBSTI-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CN=C(C=C3)Cl

solubility

33.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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